molecular formula C28H32O8 B12608106 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione CAS No. 880758-63-4

1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione

Cat. No.: B12608106
CAS No.: 880758-63-4
M. Wt: 496.5 g/mol
InChI Key: WMLFRPPPABNUTM-UHFFFAOYSA-N
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Description

1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione is a complex organic compound with a unique structure that includes anthracene and oxane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The key steps include:

    Formation of the anthracene-9,10-dione core: This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of oxane groups: This involves etherification reactions where oxane groups are introduced using reagents like oxirane and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the anthracene-9,10-dione to anthracene.

    Substitution: The oxane groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Anthracene.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione involves its interaction with molecular targets through various pathways:

    Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells.

    Drug Delivery: Forms stable complexes with drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dione: Similar core structure but lacks the oxane groups.

    1,8-Dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of oxane groups.

Uniqueness

1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione is unique due to the presence of oxane groups, which enhance its solubility and reactivity compared to other anthracene derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity.

Properties

CAS No.

880758-63-4

Molecular Formula

C28H32O8

Molecular Weight

496.5 g/mol

IUPAC Name

1,8-bis[2-(oxan-2-yloxy)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C28H32O8/c29-27-19-7-5-9-21(31-15-17-35-23-11-1-3-13-33-23)25(19)28(30)26-20(27)8-6-10-22(26)32-16-18-36-24-12-2-4-14-34-24/h5-10,23-24H,1-4,11-18H2

InChI Key

WMLFRPPPABNUTM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OCCOC5CCCCO5

Origin of Product

United States

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